5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one
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Description
5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : Certain derivatives related to the specified compound have been synthesized and shown to possess antimicrobial activities. The synthesis of novel triazole derivatives, for instance, demonstrates the chemical versatility and potential utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents : Research into benzodifuranyl derivatives derived from visnaginone and khellinone has led to the discovery of compounds with significant anti-inflammatory and analgesic activities. This research suggests the potential of such compounds in the development of new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Dopamine Receptor Partial Agonists : The structural motif of 1,4-disubstituted aromatic piperazines, similar to the compound , has been identified as key in the development of high-affinity dopamine receptor partial agonists. Such compounds demonstrate the potential for novel therapeutic approaches in treating psychiatric disorders (Möller et al., 2017).
Therapeutic Potential
Antitumor Activity : Bis-indole derivatives, which share structural features with the specified compound, have shown significant antitumor activity. These findings support the exploration of similar compounds in cancer research and therapy (Andreani et al., 2008).
Dual-Imaging Agents : Research into conjugating methoxyphenyl piperazine-dithiocarbamate with silver nanoparticles has opened new avenues for targeted optical imaging agents. Such developments underscore the potential of structurally related compounds in biomedical imaging applications (Chaturvedi et al., 2018).
Properties
IUPAC Name |
5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17-4-6-19(7-5-17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)18-8-10-20(31-2)11-9-18/h4-11,16H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSBSEBSMGGBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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